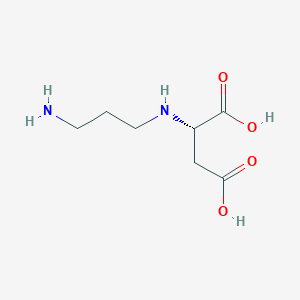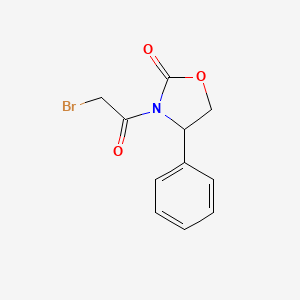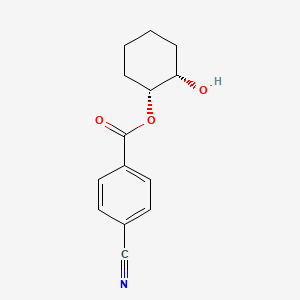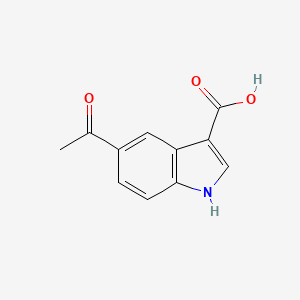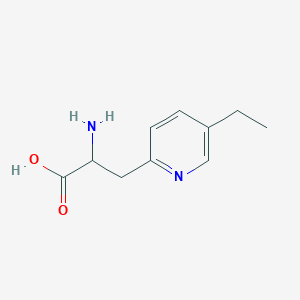
2-amino-3-(5-ethylpyridin-2-yl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(5-ethylpyridin-2-yl)propanoic acid is a chemical compound that belongs to the class of amino acids It features a pyridine ring substituted with an ethyl group at the 5-position and an amino group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(5-ethylpyridin-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired product in good yields and avoids unfavorable hydrogenolysis of bromine on the thiophene nucleus.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale amino acid synthesis, such as the use of efficient catalysts and optimized reaction conditions, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3-(5-ethylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxyl group can yield alcohol derivatives.
Aplicaciones Científicas De Investigación
2-amino-3-(5-ethylpyridin-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be incorporated into peptides and proteins to study their structure and function.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-amino-3-(5-ethylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups allow it to participate in various biochemical reactions, such as peptide bond formation and enzyme catalysis. The pyridine ring can interact with aromatic residues in proteins, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-3-(5-methylpyridin-2-yl)propanoic acid
- 2-amino-3-(5-phenylpyridin-2-yl)propanoic acid
- 2-amino-3-(5-isopropylpyridin-2-yl)propanoic acid
Uniqueness
2-amino-3-(5-ethylpyridin-2-yl)propanoic acid is unique due to the presence of the ethyl group at the 5-position of the pyridine ring. This substitution can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Número CAS |
603940-99-4 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-amino-3-(5-ethylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-7-3-4-8(12-6-7)5-9(11)10(13)14/h3-4,6,9H,2,5,11H2,1H3,(H,13,14) |
Clave InChI |
WMCSZQYCEQATBD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(C=C1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)

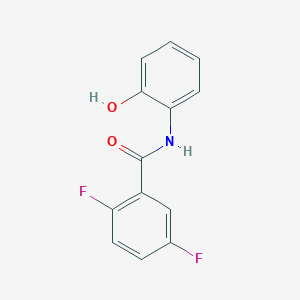
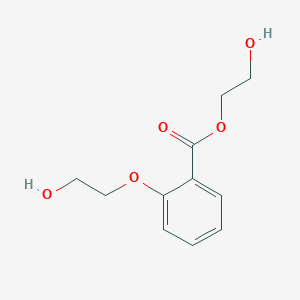
![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)
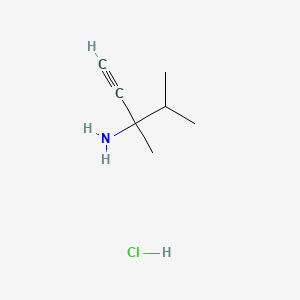
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)

![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
